molecular formula C11H15NO2 B2505148 N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide CAS No. 2224325-82-8

N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide

Cat. No.: B2505148
CAS No.: 2224325-82-8
M. Wt: 193.246
InChI Key: YVYFVLHVBOQEHH-XVBQNVSMSA-N
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Description

N-[[(1S,5R)-6-Oxabicyclo[321]oct-3-en-2-yl]methyl]prop-2-enamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions.

    Amidation: The final step involves the reaction of the functionalized bicyclic compound with prop-2-enamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide: shares similarities with other bicyclic compounds, such as:

Uniqueness

  • The presence of the oxabicyclic core and the prop-2-enamide functional group makes this compound unique. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[(1S,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-11(13)12-6-8-3-4-10-5-9(8)7-14-10/h2-4,8-10H,1,5-7H2,(H,12,13)/t8?,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYFVLHVBOQEHH-XVBQNVSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C=CC2CC1CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCC1C=C[C@H]2C[C@@H]1CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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